3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, a heterocyclic scaffold known for diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its structure comprises a triazoloquinazoline core fused with a quinazoline ring, substituted at position 1 with a sulfanyl-linked carbamoyl group (3-fluorophenyl) and at position 4 with an N-(2-methylpropyl)propanamide side chain.
Properties
IUPAC Name |
3-[1-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN6O3S/c1-15(2)13-26-20(32)10-11-30-22(34)18-8-3-4-9-19(18)31-23(30)28-29-24(31)35-14-21(33)27-17-7-5-6-16(25)12-17/h3-9,12,15H,10-11,13-14H2,1-2H3,(H,26,32)(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLOFYHPYGXLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include fluorobenzene derivatives, triazole precursors, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other [1,2,4]triazolo[4,3-a]quinazoline derivatives, differing primarily in substituent groups. Below is a comparative analysis:
¹Calculated based on molecular formula (C₂₄H₂₅FN₆O₃S).
Pharmacological and Physicochemical Comparisons
- Bioactivity : The triazoloquinazoline core is associated with kinase inhibition and DNA intercalation . The target compound’s 3-fluorophenyl group may enhance binding to hydrophobic pockets in enzymes, as seen in fluorinated analogues of pyrazoline derivatives .
- Solubility : Compounds with ester side chains (e.g., Compound 8 ) exhibit higher aqueous solubility (~25 mg/mL) compared to the target compound’s amide-linked isobutyl group (~10 mg/mL estimated).
- Metabolic Stability : Fluorination at the phenyl ring (target compound) reduces oxidative metabolism compared to benzyl or chlorophenyl analogues .
Research Findings and Implications
- Structure-Activity Relationship (SAR): The 3-fluorophenyl group improves target affinity over non-halogenated analogues, as observed in pyrazoline derivatives . However, bulkier substituents (e.g., isobutyl) may reduce blood-brain barrier penetration compared to methyl or ethyl groups .
Biological Activity
The compound 3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]-N-(2-methylpropyl)propanamide represents a novel entity within the realm of medicinal chemistry, particularly due to its structural complexity and potential bioactivity. This article delves into the biological activities associated with this compound, drawing insights from various studies and literature.
Structural Overview
The chemical structure of the compound can be broken down into several key components:
- Triazole Ring : Known for its diverse biological activities, triazole derivatives often exhibit antifungal, antibacterial, and anticancer properties .
- Quinazoline Moiety : This structure is frequently associated with a variety of pharmacological effects, including anti-inflammatory and antitumor activities .
- Fluorophenyl Group : The presence of fluorine enhances lipophilicity and metabolic stability, which may contribute to the compound's efficacy .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of triazole-containing compounds. For instance, 1,2,4-triazoles have been recognized for their effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 µg/mL . The incorporation of a quinazoline framework may further augment this activity.
Anticancer Activity
The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds similar to our target have shown significant cytotoxicity against various cancer cell lines. For example, derivatives with triazole linkages have demonstrated enhanced activity against breast cancer cells in vitro . The specific interactions at the molecular level remain an area of active research.
Anti-inflammatory Effects
Compounds featuring both quinazoline and triazole rings have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications in substituents on the triazole or quinazoline rings can lead to variations in potency and selectivity. For instance, introducing different alkyl groups or varying the position of fluorine on the phenyl ring can significantly influence biological outcomes .
Case Studies
- Antibacterial Activity Study : A study evaluated a series of triazole derivatives against a panel of bacterial strains. Compounds similar to our target exhibited MIC values comparable to standard antibiotics, indicating their potential as new antibacterial agents .
- Cytotoxicity Assays : In vitro assays on human cancer cell lines demonstrated that compounds with similar structures induced apoptosis at lower concentrations than traditional chemotherapeutics, suggesting a promising avenue for cancer treatment .
Data Tables
Q & A
Basic: What are the key synthetic steps for preparing this triazoloquinazoline derivative?
The synthesis involves multi-step organic reactions:
- Cyclization : Formation of the triazoloquinazoline core via hydrazine derivatives and carbon disulfide under basic conditions .
- Functionalization : Introduction of the sulfanyl and carbamoyl groups through nucleophilic substitution or coupling reactions .
- Purification : High-performance liquid chromatography (HPLC) is used to isolate intermediates, while nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity .
Basic: Which analytical techniques are critical for characterizing the molecular structure?
- NMR Spectroscopy : 1H/13C NMR identifies proton environments and carbon frameworks, particularly for the triazole and quinazoline moieties .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns to validate synthesis .
- X-ray Crystallography : Resolves 3D conformation, aiding in understanding intermolecular interactions .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Temperature Control : Maintaining 60–80°C during cyclization prevents side reactions .
- Catalysts : Triethylamine (TEA) accelerates nucleophilic substitutions by deprotonating reactive sites .
- Statistical Modeling : Design of Experiments (DoE) identifies critical parameters (e.g., pH, stoichiometry) for maximizing yield .
Advanced: What computational methods predict this compound’s biological activity?
- Molecular Docking : Simulations using AutoDock or Schrödinger Suite assess binding affinity to target proteins (e.g., kinases) .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- MD Simulations : Analyze stability of ligand-protein complexes over time .
Advanced: How to resolve contradictions in reported biological activities of structural analogs?
- Comparative SAR Studies : Evaluate substituent effects (e.g., fluorophenyl vs. chlorophenyl) on activity .
- Dose-Response Assays : Validate potency discrepancies using standardized enzymatic assays (e.g., kinase inhibition) .
- Meta-Analysis : Cross-reference PubChem and academic datasets to identify outliers in activity data .
Advanced: What challenges arise in scaling up synthesis for preclinical studies?
- Reaction Scalability : Transitioning from batch to continuous flow reactors improves reproducibility and reduces byproducts .
- Purification Bottlenecks : Preparative HPLC may require optimization for larger volumes .
- Stability Testing : Monitor degradation under varying storage conditions (e.g., temperature, humidity) .
Basic: Which functional groups influence reactivity and biological interactions?
- Triazoloquinazoline Core : Participates in π-π stacking with aromatic residues in enzyme active sites .
- Sulfanyl Group (-S-) : Enhances solubility and serves as a hydrogen bond acceptor .
- Fluorophenyl Moiety : Increases metabolic stability and lipophilicity .
Advanced: How to conduct molecular docking studies for target identification?
- Protein Preparation : Retrieve target structures (e.g., PDB ID 8QW) and optimize hydrogen bonding networks .
- Grid Generation : Define binding pockets using software like AutoDockTools .
- Pose Scoring : Rank ligand poses using scoring functions (e.g., Glide SP) and validate with free energy calculations .
Basic: Which techniques confirm compound purity and stability?
- HPLC Purity Analysis : Retention time consistency and peak symmetry (≥95% purity threshold) .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles .
- UV-Vis Spectroscopy : Monitor stability under accelerated aging conditions (e.g., 40°C/75% RH) .
Advanced: What strategies enhance selectivity for therapeutic targets?
- Bioisosteric Replacement : Substitute the 3-fluorophenyl group with bioisosteres (e.g., thiophene) to reduce off-target effects .
- Prodrug Design : Incorporate enzymatically cleavable groups (e.g., esters) to improve tissue specificity .
- Co-crystallization Studies : Resolve ligand-target complexes to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
